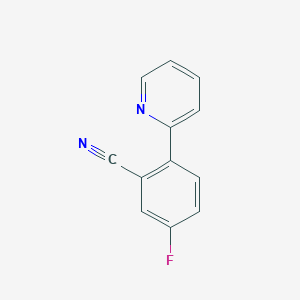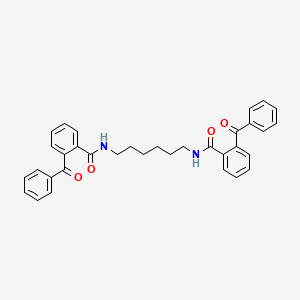
N~1~,N~12~-Dicyclohexyl-N~1~,N~12~-diethyldodecanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~12~-Dicyclohexyl-N~1~,N~12~-diethyldodecanediamide is a chemical compound known for its unique structure and properties. It is a member of the amidine family, which are compounds containing the functional group -C(=NH)-NH2. Amidines are known for their reactivity and are used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~12~-Dicyclohexyl-N~1~,N~12~-diethyldodecanediamide typically involves the reaction of dicyclohexylcarbodiimide with ethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of N1,N~12~-Dicyclohexyl-N~1~,N~12~-diethyldodecanediamide involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~12~-Dicyclohexyl-N~1~,N~12~-diethyldodecanediamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions include various substituted amidines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N~1~,N~12~-Dicyclohexyl-N~1~,N~12~-diethyldodecanediamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: It is used in the study of enzyme mechanisms and as a probe for protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N~12~-Dicyclohexyl-N~1~,N~12~-diethyldodecanediamide involves its interaction with various molecular targets. It acts as a coupling agent, facilitating the formation of amide bonds by activating carboxyl groups. This activation is achieved through the formation of an intermediate complex, which then reacts with amines to form the desired amide product .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dicyclohexylcarbodiimide (DCC): A similar compound used as a coupling agent in peptide synthesis.
N,N’-Diisopropylcarbodiimide (DIC): Another coupling agent with similar applications but different steric properties.
N,N’-Diethylcarbodiimide (DEC): A less commonly used coupling agent with similar reactivity.
Uniqueness
N~1~,N~12~-Dicyclohexyl-N~1~,N~12~-diethyldodecanediamide is unique due to its specific structure, which provides a balance of reactivity and stability. Its bulky cyclohexyl groups offer steric protection, reducing unwanted side reactions and increasing the selectivity of the desired reactions .
Properties
CAS No. |
820251-64-7 |
|---|---|
Molecular Formula |
C28H52N2O2 |
Molecular Weight |
448.7 g/mol |
IUPAC Name |
N,N'-dicyclohexyl-N,N'-diethyldodecanediamide |
InChI |
InChI=1S/C28H52N2O2/c1-3-29(25-19-13-11-14-20-25)27(31)23-17-9-7-5-6-8-10-18-24-28(32)30(4-2)26-21-15-12-16-22-26/h25-26H,3-24H2,1-2H3 |
InChI Key |
VFOKPOHSZBPWAD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)CCCCCCCCCCC(=O)N(CC)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


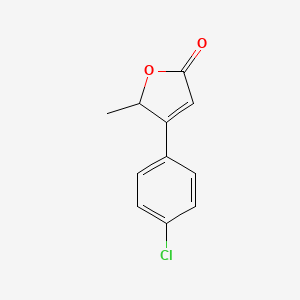
![(1S,2S,3R,5S)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B12524368.png)
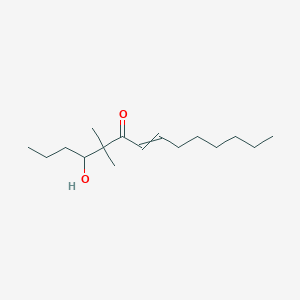

![2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole](/img/structure/B12524395.png)
![Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12524398.png)
![1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester](/img/structure/B12524403.png)
![4-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}but-2-en-1-ol](/img/structure/B12524411.png)
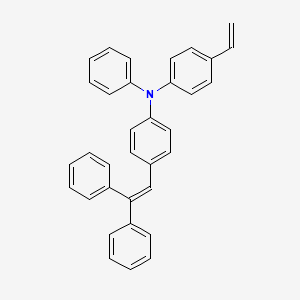
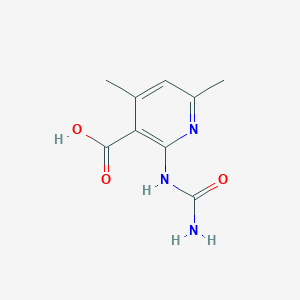
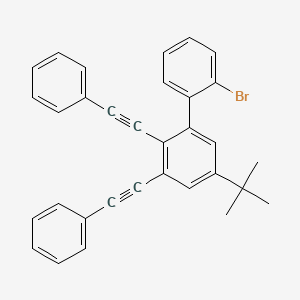
![N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine](/img/structure/B12524435.png)
